molecular formula C18H24ClN5O2S B2700093 N-(2-(dimethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide hydrochloride CAS No. 1323599-25-2

N-(2-(dimethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide hydrochloride

Cat. No.: B2700093
CAS No.: 1323599-25-2
M. Wt: 409.93
InChI Key: MAVLRRWZAFEVFZ-UHFFFAOYSA-N
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Description

N-(2-(dimethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide hydrochloride is a useful research compound. Its molecular formula is C18H24ClN5O2S and its molecular weight is 409.93. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Cytotoxic Activity

One research avenue involves the synthesis of carboxamide derivatives with potential cytotoxic activity against cancer cell lines. For instance, derivatives of benzo[b][1,6]naphthyridines have been synthesized and shown potent cytotoxic effects against murine P388 leukemia, Lewis lung carcinoma (LLTC), and human Jurkat leukemia cell lines, with some compounds having IC50 values less than 10 nM. Notably, a single dose proved curative against subcutaneous colon 38 tumors in mice for selected derivatives (Deady et al., 2003).

Molecular Modeling and Anti-Tumor Agents

Another study detailed the synthesis of novel pyrazolo[3,4-d]pyrimidine and pyrazole derivatives as anti-tumor agents. This research highlighted an efficient method to synthesize ethyl 5-amino-1-tosyl-1H-pyrazole-4-carboxylate, leading to compounds showing significant effects in mouse tumor model cancer cell lines and human cancer cell lines of colon cancer (HCT-29) and breast cancer (MCF-7) with docking studies (Nassar et al., 2015).

Antidepressant Activity from Structurally Novel Compounds

The discovery of new antidepressants from structurally novel 5-HT3 receptor antagonists was also reported. A series of 3-ethoxyquinoxalin-2-carboxamides were synthesized, showing good anti-depressant-like activity in forced swim tests. This indicates the potential for designing effective treatments based on the modulation of the 5-HT3 receptor (Mahesh et al., 2011).

Properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)-1-methylpyrazole-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O2S.ClH/c1-5-25-14-7-6-8-15-16(14)19-18(26-15)23(12-11-21(2)3)17(24)13-9-10-22(4)20-13;/h6-10H,5,11-12H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAVLRRWZAFEVFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=N2)N(CCN(C)C)C(=O)C3=NN(C=C3)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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